molecular formula C24H33NO2 B4305289 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)

Cat. No. B4305289
M. Wt: 367.5 g/mol
InChI Key: DFKXSUNMXDTGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[(Cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol), also known as CDMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDMP is a bisphenol derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) is not fully understood. However, it has been reported that 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can interact with different biological targets, including enzymes and receptors. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has also been reported to interact with different receptors, including the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been reported to have different biochemical and physiological effects. In vitro studies have shown that 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can inhibit the activity of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has also been reported to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can reduce inflammation and pain in different animal models.

Advantages and Limitations for Lab Experiments

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has also been reported to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has some limitations. It has low solubility in water, which can limit its use in aqueous solutions. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can also interact with different biological targets, which can complicate its mechanism of action.

Future Directions

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has shown promising results in different scientific research fields. Future studies can focus on the development of 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)-based materials with unique properties. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can also be further investigated for its potential therapeutic effects in different diseases, including inflammation and cancer. The mechanism of action of 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can also be further elucidated using different approaches, including molecular docking and structural biology techniques.
Conclusion
In conclusion, 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) can be synthesized using different methods, and it has been extensively studied for its scientific research applications. 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has different biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Future studies can focus on the development of 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)-based materials and its potential therapeutic effects in different diseases.

Scientific Research Applications

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biomedical research. In material science, 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been used as a monomer for the synthesis of polymeric materials with unique properties. In analytical chemistry, 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been used as a ligand for the determination of metal ions in different samples. In biomedical research, 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has been investigated for its potential therapeutic effects.

properties

IUPAC Name

4-[[cyclohexyl-[(4-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2/c1-16-10-20(11-17(2)23(16)26)14-25(22-8-6-5-7-9-22)15-21-12-18(3)24(27)19(4)13-21/h10-13,22,26-27H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXSUNMXDTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(CC2=CC(=C(C(=C2)C)O)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(Cyclohexylimino)dimethanediyl]bis(2,6-dimethylphenol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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